1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-4-8(10(11,12)13)9(5-7)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEDAGHPXJCDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone typically involves the use of starting materials such as 3-methoxybenzaldehyde and trifluoromethyl ketone. One common method involves the Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group may also play a role in binding to specific sites on target proteins, influencing their function .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Positional Isomers
- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS: 220141-75-3): A positional isomer with methoxy at the 4-position and -CF₃ at the 2-position. This isomer exhibits distinct physicochemical properties due to altered substituent proximity. For example, steric hindrance near the ketone group may reduce reactivity in Claisen-Schmidt condensations compared to the 3-methoxy-4-CF₃ analog .
- 1-(4-(Trifluoromethyl)phenyl)ethanone (Compound 4f): Lacks the methoxy group, resulting in reduced polarity and higher lipophilicity (logP ~2.8 vs. ~2.2 for the target compound). This impacts solubility and metabolic stability in drug design .
Functional Group Variants
- 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)ethanone: A desmosdumotin C derivative with chlorine and hydroxyl groups. The presence of multiple hydroxyl groups enhances hydrogen-bonding capacity, increasing water solubility but reducing blood-brain barrier permeability compared to the target compound .
- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29): Incorporates a piperazine ring, adding basicity and conformational flexibility. This structural feature is leveraged in CNS-targeting drugs due to improved receptor binding .
Physicochemical Properties and Spectral Data
Table 1: Comparative Physical Properties
Biological Activity
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone, also known as trifluoromethyl ketone, is an organic compound characterized by the presence of a trifluoromethyl group and a methoxy substituent on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially disrupting their cellular processes .
Anticancer Activity
This compound has been explored for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast and prostate cancers. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 10.5 | 84% |
| PC-3 (Prostate) | 8.7 | 78% |
| HCT-116 (Colon) | 12.2 | 75% |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various biomolecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking with aromatic residues in proteins . The trifluoromethyl group likely contributes to the compound's metabolic stability and enhances its binding affinity to target sites.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the presence of the trifluoromethyl group may reduce metabolic degradation, allowing for prolonged activity in biological systems .
Study on Antimicrobial Efficacy
In a recent study, various derivatives of this compound were synthesized and tested against a panel of bacterial pathogens. The results demonstrated that certain modifications to the molecular structure significantly enhanced antimicrobial potency, indicating a structure-activity relationship that could guide future drug development efforts.
Cancer Cell Line Testing
A comprehensive evaluation was conducted on the anticancer efficacy of this compound across multiple cancer cell lines. The study revealed that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development in oncology .
Q & A
Q. What are the common synthetic routes for 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone?
The compound can be synthesized via multiple pathways:
- Friedel-Crafts Acylation : Reacting a suitably substituted aromatic precursor (e.g., 3-methoxy-4-(trifluoromethyl)benzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Bromination-Cyclization : Bromination of 1-(3-(trifluoromethyl)phenyl)ethanone followed by cyclization with formamide to form intermediates, which can be further functionalized .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd(dppf)₂Cl₂ as a catalyst to introduce aryl groups at specific positions .
Q. How is this compound characterized in terms of structural and spectral properties?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR spectra provide details on electronic environments, such as the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₀H₉F₃O₂ requires m/z 218.05) and fragmentation patterns .
- Infrared Spectroscopy : Peaks near 1700 cm⁻¹ confirm the ketone group, while C-F stretches appear at 1100–1200 cm⁻¹ .
Q. What are the typical applications of this compound in medicinal chemistry?
It serves as a precursor for bioactive molecules, such as:
- Heterocyclic Derivatives : Cyclopropyl or imidazole-containing compounds with potential antimicrobial or cytotoxic activity .
- Agonists/Antagonists : Structural modifications (e.g., introducing SEM-protected imidazoles) enable studies on receptor binding (e.g., cannabinoid CB2 receptors) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalyst Selection : Pd-based catalysts (e.g., Pd(dppf)₂Cl₂) improve coupling efficiency in Suzuki reactions .
- Protecting Groups : Using 2-(trimethylsilyl)ethoxymethyl (SEM) groups prevents undesired side reactions during iodination or amination steps .
- Temperature Control : Lower temperatures (0–5°C) during cyclopropanation reduce byproduct formation .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Comparative Analysis : Cross-referencing NMR data with crystallographic reports (e.g., Acta Crystallographica structures) validates assignments .
- Computational Modeling : DFT calculations predict chemical shifts and coupling constants to reconcile experimental discrepancies .
- Isolation of Byproducts : Chromatographic separation and characterization of minor products clarify reaction pathways .
Q. How does the trifluoromethyl group influence reactivity in downstream transformations?
- Electron-Withdrawing Effects : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitutions to the methoxy-adjacent position .
- Steric Hindrance : Bulky -CF₃ may slow nucleophilic attacks, necessitating polar solvents (e.g., DMF) or elevated temperatures .
- Stability : Fluorinated intermediates often exhibit enhanced thermal and oxidative stability, enabling harsh reaction conditions .
Q. What are the environmental and safety considerations for handling this compound?
- Regulatory Compliance : EPA guidelines (e.g., 40 CFR §721.11271) mandate reporting significant new uses due to potential persistence or toxicity .
- Waste Management : Hydrolysis under basic conditions (e.g., NaOH/EtOH) degrades the ketone group, reducing environmental impact .
- Ecotoxicology Studies : Research on biodegradation pathways (e.g., microbial degradation) and bioaccumulation potential is critical for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
